molecular formula C16H14 B1329340 2,3-Dimethylanthracene CAS No. 613-06-9

2,3-Dimethylanthracene

Cat. No.: B1329340
CAS No.: 613-06-9
M. Wt: 206.28 g/mol
InChI Key: OGVRJXPGSVLDRD-UHFFFAOYSA-N
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Description

2,3-Dimethylanthracene is an organic compound with the molecular formula C16H14. It is a derivative of anthracene, characterized by the presence of two methyl groups at the 2 and 3 positions of the anthracene ring. This compound is known for its photophysical properties and is used in various scientific and industrial applications.

Scientific Research Applications

2,3-Dimethylanthracene is utilized in various fields of scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in photophysical studies.

    Biology: It is employed in studies involving DNA intercalation and fluorescence tagging.

    Medicine: Research explores its potential use in photodynamic therapy for cancer treatment.

    Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Safety and Hazards

Safety data sheets suggest that 2,3-Dimethylanthracene may cause skin irritation, serious eye damage, and respiratory irritation . It may also cause long-lasting harmful effects to aquatic life . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

Anthracene-based building blocks, including 2,3-Dimethylanthracene, have attracted the attention of chemists due to their intrinsic luminescent properties . They are being employed in many systems, such as energy migration probes in polymers, triplet sensitizers, molecular fluorosensors, electron acceptor or donor chromophores in artificial photosynthesis, photochromic substrates in 3D memory materials, etc . Therefore, the future directions of this compound could involve further exploration of these applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylanthracene typically involves the alkylation of anthracene. One common method is the Friedel-Crafts alkylation, where anthracene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and column chromatography, to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylanthracene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can yield dihydroanthracene derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the anthracene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid are employed for halogenation and nitration reactions, respectively.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydroanthracene derivatives.

    Substitution: Halogenated or nitrated anthracene derivatives.

Comparison with Similar Compounds

    Anthracene: The parent compound without methyl substitutions.

    9,10-Dimethylanthracene: Another derivative with methyl groups at the 9 and 10 positions.

    2,3,6,7-Tetramethylanthracene: A derivative with four methyl groups.

Comparison: 2,3-Dimethylanthracene is unique due to its specific substitution pattern, which affects its photophysical properties and reactivity. Compared to anthracene, it has altered electronic properties, making it more suitable for certain applications like OLEDs. The position of the methyl groups also influences its ability to undergo specific chemical reactions, distinguishing it from other methylated anthracenes.

Properties

IUPAC Name

2,3-dimethylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-11-7-15-9-13-5-3-4-6-14(13)10-16(15)8-12(11)2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVRJXPGSVLDRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=CC=CC=C3C=C2C=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210189
Record name 2,3-Dimethylanthracene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613-06-9
Record name 2,3-Dimethylanthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethylanthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylanthracene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.391
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-DIMETHYLANTHRACENE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is unique about the crystal structure of 2,3-Dimethylanthracene?

A1: this compound crystallizes in a triclinic lattice, exhibiting a pseudo-centrosymmetric arrangement. While it has two molecules per unit cell, these acentric molecules display dipolar structural disorder. [, ] This disorder contributes to the broadening of phonon lines observed even at low temperatures. [, ]

Q2: How does deuteration impact the dynamics of this compound crystals?

A2: Inelastic incoherent neutron scattering studies on deuterated this compound samples reveal that deuteration influences the dynamics of both the molecular bodies and the methyl side groups. [, ] These changes manifest as differences in the amplitude-weighted phonon density of states spectra. [, ]

Q3: Can we model the lattice dynamics of this compound computationally?

A3: Yes, lattice dynamical calculations using a '6-exp' potential for atom-atom interactions, incorporating internal degrees of freedom, effectively describe the incoherent and coherent neutron scattering results of this compound. [, ]

Q4: How does the this compound crystal structure affect incorporated molecules?

A4: Single dibenzoterrylene molecules embedded in a this compound crystal matrix experience significant spectral diffusion and dynamic disorder. [] This is attributed to the combination of the host crystal's static disorder and slight reorientations of the methyl groups within the this compound molecules. []

Q5: What spectroscopic techniques are useful for characterizing this compound and its derivatives?

A5: Various spectroscopic methods are valuable for studying this compound and its derivatives. These include:

  • Inelastic incoherent and coherent neutron scattering: Provides insights into lattice dynamics and phonon behavior. [, ]
  • Nuclear Overhauser Effect Spectroscopy (NOESY): Helps determine the relative configuration of photodimers. []
  • Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy: Offers information about vibrational modes and molecular structure. []

Q6: Are there potential applications for this compound in light-harvesting systems?

A7: Theoretical studies suggest that this compound exhibits promising light-harvesting efficiency, making it a potential candidate for use in dye-sensitized solar cells (DSSCs). []

Q7: Can we predict the properties of this compound derivatives computationally?

A8: Yes, Density Functional Theory (DFT) calculations, particularly using the RB3LYP method with the 6-311 + G(d) basis set, have been employed to predict various properties of this compound derivatives, including vibrational frequencies, hyperpolarizabilities, and molecular electrostatic potentials. [] These computational approaches provide valuable insights into the molecular properties and potential applications of these compounds.

Q8: Has this compound been found in natural sources?

A9: Yes, this compound has been identified in crude oil samples. Gas-liquid chromatography analysis of triaromatic hydrocarbon concentrates from various oil fields led to its identification, highlighting its presence as a constituent of this complex natural resource. []

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